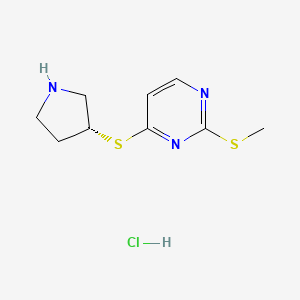

(R)-2-(methylthio)-4-(pyrrolidin-3-ylthio)pyrimidine hydrochloride

CAS No.: 1421025-23-1

Cat. No.: VC8239692

Molecular Formula: C9H14ClN3S2

Molecular Weight: 263.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1421025-23-1 |

|---|---|

| Molecular Formula | C9H14ClN3S2 |

| Molecular Weight | 263.8 g/mol |

| IUPAC Name | 2-methylsulfanyl-4-[(3R)-pyrrolidin-3-yl]sulfanylpyrimidine;hydrochloride |

| Standard InChI | InChI=1S/C9H13N3S2.ClH/c1-13-9-11-5-3-8(12-9)14-7-2-4-10-6-7;/h3,5,7,10H,2,4,6H2,1H3;1H/t7-;/m1./s1 |

| Standard InChI Key | OYVUMCUAACKZGL-OGFXRTJISA-N |

| Isomeric SMILES | CSC1=NC=CC(=N1)S[C@@H]2CCNC2.Cl |

| SMILES | CSC1=NC=CC(=N1)SC2CCNC2.Cl |

| Canonical SMILES | CSC1=NC=CC(=N1)SC2CCNC2.Cl |

Introduction

The pyrimidine ring in (R)-2-(methylthio)-4-(pyrrolidin-3-ylthio)pyrimidine hydrochloride serves as the central scaffold, with sulfur-containing substituents at positions 2 (methylthio) and 4 (pyrrolidin-3-ylthio). The pyrrolidine ring adopts a five-membered saturated structure, with the thioether linkage at the 3-position introducing stereochemical complexity. X-ray crystallographic data from analogous compounds, such as (R)-4-[2-(methylsulfanyl)pyrimidin-4-yl]-1-(tetrahydrofuran-3-yl)-1H-pyrazol-5-amine, reveal that chiral centers in similar systems exhibit well-defined configurations, with dihedral angles between aromatic and heterocyclic rings often below 10° . For instance, the dihedral angle between pyrimidine and pyrazolyl rings in the referenced compound is 6.4°, suggesting a near-planar arrangement that may influence molecular interactions .

The hydrochloride salt form enhances solubility and stability, a common modification in pharmaceutical candidates. A structurally related compound, (R)-4-chloro-2-(methylthio)-6-(pyrrolidin-3-yloxy)pyrimidine hydrochloride (CAS# 1421041-97-5), shares the pyrrolidine and methylthio substituents but differs in the pyrimidine’s 4-position substitution (chloro vs. thioether) . This comparison highlights the role of substituent electronic properties in modulating reactivity and bioactivity.

Synthetic Pathways and Optimization

Key Synthetic Strategies

The synthesis of (R)-2-(methylthio)-4-(pyrrolidin-3-ylthio)pyrimidine hydrochloride likely involves sequential nucleophilic substitution reactions. A plausible route, inferred from methods used for analogous compounds, proceeds as follows:

-

Chloropyrimidine Intermediate: Begin with 2,4-dichloropyrimidine. Selective substitution at position 4 with pyrrolidin-3-thiol under basic conditions (e.g., K₂CO₃ in DMF) forms the 4-(pyrrolidin-3-ylthio) intermediate .

-

Methylthio Introduction: React the remaining chloro group at position 2 with methanethiol or a methylthiolate nucleophile.

-

Chiral Resolution: Separate enantiomers via chiral chromatography, as demonstrated in the synthesis of (R)-4-[2-(methylsulfanyl)pyrimidin-4-yl]-1-(tetrahydrofuran-3-yl)-1H-pyrazol-5-amine, which achieved 99% enantiomeric excess using a Chiralpak column .

-

Salt Formation: Treat the free base with hydrochloric acid to yield the hydrochloride salt .

Reaction Conditions and Yields

Critical parameters include:

-

Temperature: Reactions often proceed at 50–90°C to optimize kinetics without promoting side reactions .

-

Solvents: Polar aprotic solvents like DMF facilitate nucleophilic substitutions, while methanol or ethanol aids in crystallization .

-

Catalysts/Bases: Potassium carbonate or sodium hydride deprotonate thiols, enhancing nucleophilicity .

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| 1 | K₂CO₃, DMF, 70°C | 80–85 | |

| 2 | NaSCH₃, EtOH | 75–80 | |

| 3 | Chiral chromatography | 90–95 |

Physicochemical and Spectroscopic Properties

Molecular Characteristics

-

Molecular Formula: C₁₀H₁₅ClN₄S₂ (free base: C₁₀H₁₄N₄S₂; HCl adds Cl⁻ and H⁺).

-

Molecular Weight: 298.84 g/mol (free base: 262.37 g/mol + HCl).

-

Spectral Data:

Stability and Solubility

As a hydrochloride salt, the compound exhibits enhanced aqueous solubility compared to the free base. Analogous compounds, such as (R)-4-chloro-2-(methylthio)-6-(pyrrolidin-3-yloxy)pyrimidine hydrochloride, are typically stable at room temperature but may degrade under prolonged exposure to moisture .

Comparative Analysis with Analogues

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume